molecular formula C21H20O13 B150170 4-o-Galloylbergenin CAS No. 82958-45-0

4-o-Galloylbergenin

Cat. No. B150170
CAS RN: 82958-45-0
M. Wt: 480.4 g/mol
InChI Key: QKSHSFQTWCKTFV-UHFFFAOYSA-N
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Description

4-O-Galloylbergenin is a bergenin derivative that can be isolated from the rhizome of Ardisia gigantifolia . It is a natural product with a molecular weight of 480.4 g/mol .


Molecular Structure Analysis

The molecular structure of 4-O-Galloylbergenin is represented by the formula C21H20O13 . The exact structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

4-O-Galloylbergenin is a natural product with a molecular weight of 480.4 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved papers.

Scientific Research Applications

Analgesic and Anti-inflammatory Activities

4-o-Galloylbergenin exhibits significant analgesic and anti-inflammatory activities. A study found that a related compound, 11-O-galloylbergenin, isolated from Mallotus philippinensis, demonstrated substantial effects in reducing pain and inflammation in animal models (Arfan et al., 2010).

Antioxidant Properties

Several studies highlight the potent antioxidant properties of 4-o-Galloylbergenin and its derivatives. These compounds exhibit significant free-radical scavenging activities, outperforming even some standard antioxidants in certain assays (Mu et al., 2013), (Habtemariam & Cowley, 2012), (Uddin et al., 2014).

Cytotoxic Activity

Research on the leaves of Ardisia insularis revealed the isolation of 4-o-Galloylbergenin among other compounds. These compounds were assessed for cytotoxic activities against various cancer cell lines, indicating potential applications in cancer treatment (Van et al., 2015).

Antiplasmodial Activities

The comparative study of 4-o-Galloylbergenin and bergenin isolated from Bergenia ligulata demonstrated both compounds' effectiveness in antiplasmodial assays. This suggests potential for treating malaria and related parasitic diseases (Uddin et al., 2014).

Safety And Hazards

After handling 4-O-Galloylbergenin, it is recommended to wash thoroughly. Avoid contact with eyes, skin, and clothing. Also, avoid ingestion and inhalation. Keep away from sources of ignition. Avoid prolonged or repeated exposure .

properties

IUPAC Name

[3,8,10-trihydroxy-2-(hydroxymethyl)-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-4-yl] 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O13/c1-31-16-10(25)4-7-12(15(16)28)17-19(34-21(7)30)18(14(27)11(5-22)32-17)33-20(29)6-2-8(23)13(26)9(24)3-6/h2-4,11,14,17-19,22-28H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSHSFQTWCKTFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1O)C3C(C(C(C(O3)CO)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-o-Galloylbergenin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
C Li, X Chen, D Fang, G Li - Chemistry of Natural Compounds, 2011 - Springer
… Compared to the spectral data of compounds 2–6, compound 1 was similar to 11-O-galloylbergenin, 11-O-syringylbergenin, and 4-O-galloylbergenin, indicating it was a bergenin …
Number of citations: 6 link.springer.com
T Yoshida, K Seno, Y Takama, T Okuda - Phytochemistry, 1982 - Elsevier
Three new bergenin derivatives were isolated from the bark of Mallotus japonicus and determined to be 11-O-galloylbergenin, 4-O-galloylbergenin and 11-O-galloyldemethylbergenin. …
Number of citations: 89 www.sciencedirect.com
LH Mu, JQ Feng, P Liu - Natural Product Research, 2013 - Taylor & Francis
One new bergenin derivative, named 11-O-veratroylbergenin (1) along with five known bergenin derivatives, 11-O-(3′-O-methylgalloyl) bergenin (2), 11-O-syringylbergenin (3), 11-O-…
Number of citations: 10 www.tandfonline.com
NT Mai, NX Cuong, NP Thao, NH Nam… - Natural Product …, 2010 - journals.sagepub.com
… lignan dimer, bilariciresinol (1), was isolated from the leaves of Mallotus philippensis, along with platanoside (2), isovitexin (3), dihydromyricetin (4), bergenin (5), 4-O-galloylbergenin (6)…
Number of citations: 12 journals.sagepub.com
H Chen, T Chen, J Li, Q Xu - China Journal of Chinese …, 2004 - pesquisa.bvsalud.org
OBJECTIVE To study the chemical constituents in rhizome of Astilbe chinensis. METHOD The constituents were isolated with column chromatographies and the structures were …
Number of citations: 2 pesquisa.bvsalud.org
NTH Van, TA Vien, P Van Kiem, C Van Minh… - Archives of pharmacal …, 2015 - Springer
One new oleanane triterpene glycoside, ardinsuloside (1), and twelve known compounds, demethoxybergenin (2), norbergenin (3), bergenin (4), 4-O-galloylbergenin (5), quercitrin (6), …
Number of citations: 5 link.springer.com
THV Nguyen, AV Trinh, VK Phan, VM Chau… - Archives of Pharmacal …, 2015 - cabdirect.org
One new oleanane triterpene glycoside, ardinsuloside (1), and twelve known compounds, demethoxybergenin (2), norbergenin (3), bergenin (4), 4-O-galloylbergenin (5), quercitrin (6), …
Number of citations: 3 www.cabdirect.org
W Dai, J Yang, X Liu, Q Mei, W Peng, X Hu - … complementary medicine and …, 2023 - Springer
… The three-dimensional (3D) sdf format of the 6 active ingredients including 4-O-galloylbergenin, 11-O-galloylbergenin, 11-O-protocatechuoylbergenin, 11-O-syringylbergenin, bergenin, …
Number of citations: 3 link.springer.com
DK Patel, K Patel, R Kumar, M Gadewar… - Asian Pacific Journal of …, 2012 - Elsevier
… Bergenin and 4-O-galloylbergenin was isolated from the leaves of Mallotus philippensis (M. philippensis)[25]. Caesalpinia extracts were standardized with respect to a bergenin, by LC- …
Number of citations: 90 www.sciencedirect.com
GB Bajracharya - Fitoterapia, 2015 - Elsevier
Bergenin, a natural secondary metabolite, has been isolated from different parts of a number of plants. It is one of active ingredients in herbal and Ayurvedic formulations. It exhibits …
Number of citations: 82 www.sciencedirect.com

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